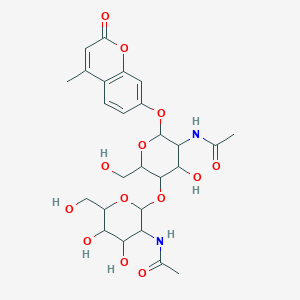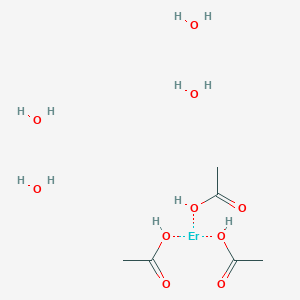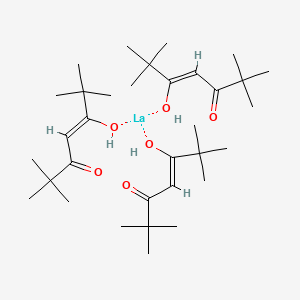
4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside is a fluorogenic substrate used primarily in biochemical assays. It is an analog of chitin and is known for its ability to produce a fluorescent product, methylumbelliferone, upon enzymatic breakdown . This compound is widely utilized in the study of chitinase activity, which is significant in various biological and medical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside involves the acetylation of 4-methylumbelliferone with N,N-diacetyl-beta-D-chitobioside. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside primarily undergoes hydrolysis reactions catalyzed by chitinases and chitobiosidases. These enzymes cleave the compound to release the fluorescent product, methylumbelliferone .
Common Reagents and Conditions
The hydrolysis reactions typically require the presence of chitinase or chitobiosidase enzymes. The reactions are carried out in buffered solutions at specific pH levels to optimize enzyme activity .
Major Products
The major product formed from the enzymatic breakdown of this compound is methylumbelliferone, which exhibits strong fluorescence and is used as a marker in various assays .
Scientific Research Applications
4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside involves its hydrolysis by chitinase enzymes. The enzymes cleave the glycosidic bond in the compound, releasing methylumbelliferone. This fluorescent product can be easily detected and quantified, making it a valuable tool in various assays . The molecular targets of this compound are the active sites of chitinase and chitobiosidase enzymes .
Comparison with Similar Compounds
4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside is unique due to its specific structure and the fluorescent product it releases upon enzymatic cleavage. Similar compounds include:
4-Methylumbelliferyl-beta-D-glucuronide: Used as a substrate for beta-glucuronidase assays.
4-Methylumbelliferyl-beta-D-galactoside: Utilized in beta-galactosidase assays.
4-Methylumbelliferyl-beta-D-glucoside: Employed in beta-glucosidase assays.
These compounds share the common feature of releasing methylumbelliferone upon enzymatic cleavage, but they differ in the specific enzymes they target and the types of assays they are used in .
Properties
IUPAC Name |
N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFMJHZUCSEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)






![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)






